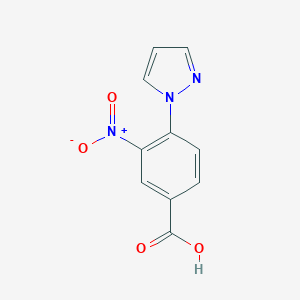

Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene

Vue d'ensemble

Description

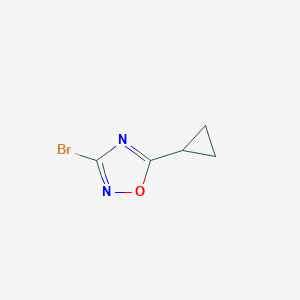

“Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene” is a compound that has been studied for its potential as a high-performing green oxidizer . It is a polynitro derivative that contains a high amount of oxygen (48.26%) . It is one of the examples of stable, insoluble, and unreacted polynitro 1,2,4-oxadiazol derivative with water .

Synthesis Analysis

The synthesis of “Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene” involves complex chemical reactions . For instance, one method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with gaseous ammonia in toluene . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) with 35% H2O2 in concentrated H2SO4 .Molecular Structure Analysis

The molecular structure of “Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene” has been characterized by infrared (IR), and multinuclear magnetic resonance (NMR) spectroscopy, differential scanning calorimetry (DSC), and elemental analysis . The compound crystallizes in the triclinic space group P-1 with a crystal density of 1.897 g cm-3 at 100 K . The two 1,2,4-oxadiazole rings and the azo-bridge are coplanar .Chemical Reactions Analysis

The chemical reactions involving “Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene” are complex and involve multiple steps . The compound is synthesized by reacting BNFF-1 with gaseous ammonia in toluene or by partially oxidizing BAFF-1 with 35% H2O2 in concentrated H2SO4 .Physical And Chemical Properties Analysis

“Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene” is a polynitro derivative that contains a high amount of oxygen (48.26%) . It is stable, insoluble, and unreacted with water . The compound has a crystal density of 1.897 g cm-3 at 100 K . The thermal stabilities (onset temperature) of the crystals were measured by differential scanning calorimetry (DSC) .Applications De Recherche Scientifique

Energetic Material Research

Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene and its derivatives have been extensively studied for their applications in energetic materials. The research focuses on their potential as explosives and propellants due to their high density, thermal stability, and excellent detonation properties.

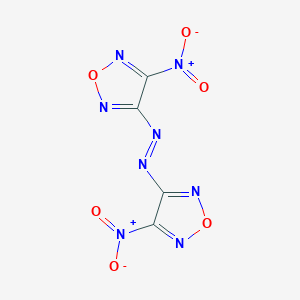

Promising High-Energy-Density Materials : 1,2-bis(3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)diazene (5) was studied for its potential as an explosive, featuring high thermal stability, good mechanical sensitivity, and superior detonation performance. It demonstrates properties making it a potential replacement for commonly used explosives like RDX and HMX (Wang, Shao, & Lu, 2018).

Outstanding Detonation Properties : Another derivative, bis(4-nitro-1,2,5-oxadiazole-2-oxid-3-yl)-azo-1,2,4-oxadiazole, showcased high density, acceptable thermal stability, high heat of formation, and outstanding detonation properties, marking it as a promising energetic molecule (Xiong, Cheng, Zhang, & Yang, 2019).

High-Performing Energetic Materials : The synthesis of novel polynitro azoxypyrazole-based energetic compounds demonstrated moderate thermal stability, decent mechanical sensitivity, and higher detonation performance compared to RDX, expanding the content of energetic materials (Yang, Yang, Zhao, Tang, & Cheng, 2021).

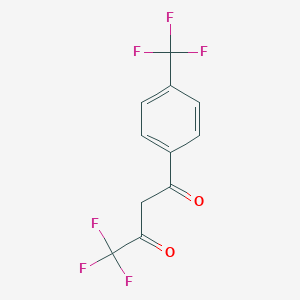

Green Oxidizer for Rocket Propellants : The novel oxidizer 1,2-bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)diazene was found to be stable in water, making it a suitable CNO-based oxidizer with positive oxygen balance, moderate thermostability, and mechanical insensitivity for green rocket propellant applications (Chinnam, Staples, & Shreeve, 2021).

Synthesis and Reactivity Studies

Research has also delved into the synthesis, reactivity, and structural characterization of bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene derivatives to understand their properties and potential applications better.

Synthesis and Characterization : Studies on the synthesis and structural characterization of energetic terfurazan derivatives and their sensitivity to mechanical impact highlight the importance of these compounds in developing new energetic materials (Stepanov, Sannikov, Dashko, Roslyakov, Astrat’ev, Aliev, Goncharov, & Aldoshin, 2016).

Reactivity Studies : Investigations into the reactivity of various bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene derivatives, including their interactions with nucleophiles and transformation into 1,2,5-oxadiazole derivatives, provide insights into their potential applications and stability (Stepanov, Dashko, & Astrat’ev, 2012).

Orientations Futures

The future directions for the research on “Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene” could include further studies on its potential as a high-performing green oxidizer , as well as investigations into its safety and hazards. Additionally, more research could be done to explore its other potential applications.

Propriétés

IUPAC Name |

bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N8O6/c13-11(14)3-1(7-17-9-3)5-6-2-4(12(15)16)10-18-8-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHAHAOLLOEBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NON=C1[N+](=O)[O-])N=NC2=NON=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-nitro-1,2,5-oxadiazol-3-yl)diazene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)

![Benzyl Spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B170334.png)